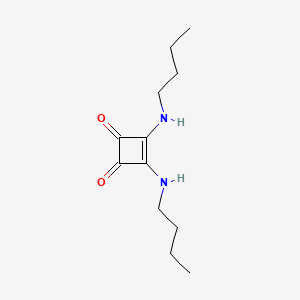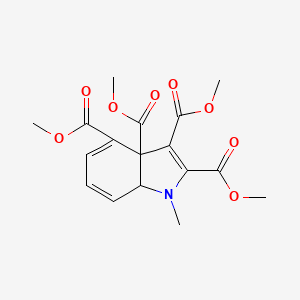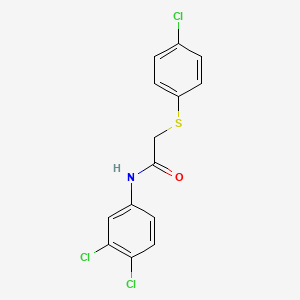
1-(4-Amino-2-hydroxyphenyl)-3-butylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-2-hydroxyphenyl)-3-butylurea is an organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a butylurea moiety attached to a phenyl ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-hydroxyphenyl)-3-butylurea typically involves the reaction of 4-amino-2-hydroxybenzoic acid with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
1-(4-Amino-2-hydroxyphenyl)-3-butylurea can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.
科学的研究の応用
1-(4-Amino-2-hydroxyphenyl)-3-butylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(4-Amino-2-hydroxyphenyl)-3-butylurea exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The butylurea moiety may also interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-(4-Amino-2-hydroxyphenyl)ethanone: This compound shares the amino and hydroxyl groups but has a different substituent on the phenyl ring.
4-Aminosalicylic acid: Similar in structure due to the presence of the amino and hydroxyl groups on the phenyl ring.
Uniqueness
1-(4-Amino-2-hydroxyphenyl)-3-butylurea is unique due to the presence of the butylurea moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
特性
CAS番号 |
38880-78-3 |
|---|---|
分子式 |
C11H17N3O2 |
分子量 |
223.27 g/mol |
IUPAC名 |
1-(4-amino-2-hydroxyphenyl)-3-butylurea |
InChI |
InChI=1S/C11H17N3O2/c1-2-3-6-13-11(16)14-9-5-4-8(12)7-10(9)15/h4-5,7,15H,2-3,6,12H2,1H3,(H2,13,14,16) |
InChIキー |
BELUYWADOSQWCN-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NC1=C(C=C(C=C1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)


![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)



![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)





